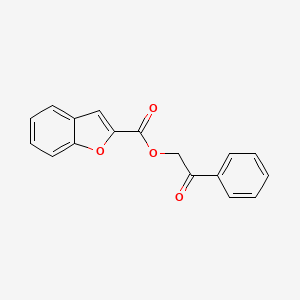![molecular formula C19H21N3O2 B5560187 N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5560187.png)
N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide, also known as NPC-15437, is a novel compound that has been synthesized and extensively studied for its potential therapeutic applications. This compound belongs to the class of N-aryl carbamates and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of microglial activation, reduction of oxidative stress, and improvement of mitochondrial function. The compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and plasticity. N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been found to have a good safety profile and does not exhibit any significant toxicity at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of various neurological disorders. The compound has also been found to exhibit good stability and solubility, making it suitable for in vitro and in vivo experiments. However, one of the limitations of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide is its high cost of synthesis, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research and development of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide. One potential direction is to investigate the compound's potential therapeutic applications in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another direction is to explore the use of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanism of action of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide and its potential side effects in humans.
Méthodes De Synthèse
The synthesis of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide involves the reaction of 4-phenyl-1-piperazinecarboxylic acid with 4-aminobenzophenone in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide in high yield and purity. The synthesis of N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been optimized to reduce the number of reaction steps and increase the efficiency of the process.
Applications De Recherche Scientifique
N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has been found to exhibit neuroprotective effects by reducing inflammation and oxidative stress in the brain. N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain.
Propriétés
IUPAC Name |
N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15(23)20-17-9-7-16(8-10-17)19(24)22-13-11-21(12-14-22)18-5-3-2-4-6-18/h2-10H,11-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSKESMMSDKVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5560123.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5560136.png)
![2-(4-chlorophenyl)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5560140.png)
![4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]benzamide](/img/structure/B5560147.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5560165.png)
![7-fluoro-2-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5560168.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5560177.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5560178.png)
![methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenyl)carbamate](/img/structure/B5560180.png)
![2-[(4-methylphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5560200.png)
![1-(3-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-6-methyl-2-quinolinyl)-3-piperidinol](/img/structure/B5560207.png)
![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5560215.png)